2'-Brompropiophenon

Übersicht

Beschreibung

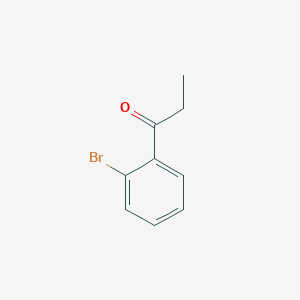

2’-Bromopropiophenone, with the chemical formula C9H9BrO, is an organic compound that belongs to the class of brominated ketones. It is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents such as ethanol, ether, and acetone . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .

Wissenschaftliche Forschungsanwendungen

2’-Bromopropiophenone has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and rubber additives.

Analytical Chemistry: The compound is employed in the preparation of analytical reagents and standards.

Biological Research: It is used in the synthesis of biologically active compounds, including potential drug candidates.

Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

It’s known that brominated compounds can interact with biological targets through covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

2’-Bromopropiophenone is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways . It’s used in the synthesis of 2-phenylmorpholinols and N-phenacylammonium salts . .

Pharmacokinetics

Given its chemical structure, it’s likely that it’s absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

It’s known that brominated compounds can have various effects on cellular function, including altering enzyme activity and disrupting cellular signaling .

Biochemische Analyse

Biochemical Properties

It’s postulated to function as a proton donor, leading to the generation of a carbocationic intermediate that can engage in several reactions

Molecular Mechanism

It is thought to function as a proton donor, leading to the generation of a carbocationic intermediate that can participate in a host of further reactions, including nucleophilic substitution, electrophilic addition, and elimination .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’-Bromopropiophenone can be synthesized through the bromination of propiophenone. The reaction typically involves the use of bromine in the presence of an acid catalyst. One common method is the reaction of phenylacetone with bromine under acidic conditions . Another method involves the use of thionyl chloride followed by treatment with ethyl magnesium bromide in diethyl ether .

Industrial Production Methods: In industrial settings, the production of 2’-Bromopropiophenone often involves large-scale bromination reactions. The process is carefully controlled to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient bromination while minimizing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Bromopropiophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in 2’-Bromopropiophenone can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Reduction: The carbonyl group in 2’-Bromopropiophenone can be reduced to form the corresponding alcohol.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Nucleophilic Substitution: Substituted derivatives such as amines or thiols.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Vergleich Mit ähnlichen Verbindungen

2’-Bromopropiophenone can be compared with other brominated ketones such as:

2-Bromo-4’-methylpropiophenone: Similar in structure but with a methyl group at the para position of the phenyl ring.

2-Bromo-1-phenylpentan-1-one: Contains a longer carbon chain compared to 2’-Bromopropiophenone.

2-Bromo-1-phenyl-1-pentanone: Another brominated ketone with a different carbon chain length.

Uniqueness: 2’-Bromopropiophenone is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of diverse organic compounds .

By understanding the properties, preparation methods, chemical reactions, and applications of 2’-Bromopropiophenone, researchers can effectively utilize this compound in various scientific and industrial fields.

Eigenschaften

IUPAC Name |

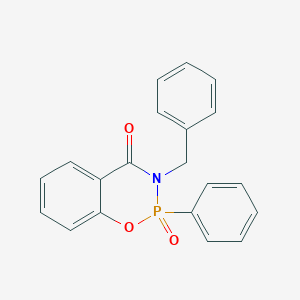

1-(2-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCCOHHWKRVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211468 | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-86-5 | |

| Record name | 1-(2-Bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62403-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062403865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN2RT8NG93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2'-Bromopropiophenone?

A1: 2'-Bromopropiophenone (also known as 1-(2-Bromophenyl)propan-1-one) is characterized by the following:

Q2: What are some of the catalytic applications of 2'-Bromopropiophenone?

A2: 2'-Bromopropiophenone serves as a versatile building block in organic synthesis. For instance, it is a key substrate in the development of a nickel/pybox catalyst system for enantioselective Negishi α-arylations of ketones. [] This methodology allows the formation of potentially labile tertiary stereocenters under mild conditions. []

Q3: How does the structure of 2'-Bromopropiophenone impact its reactivity?

A3: The presence of the bromine atom at the 2' position introduces steric hindrance, which can influence the reactivity of 2'-Bromopropiophenone in various reactions. For example, in the nickel-catalyzed Negishi α-arylation, bulky aryl groups on 2'-Bromopropiophenone result in lower reaction yields, highlighting the impact of steric factors. []

Q4: What role does 2'-Bromopropiophenone play in material science?

A4: Research has explored the use of metal-organic frameworks (MOFs) as catalysts, with 2'-Bromopropiophenone serving as a test substrate. Specifically, the ethylene ketal of 2'-Bromopropiophenone was used to probe the Lewis acidity of [Cu3(btc)2] (BTC = benzene-1,3,5-tricarboxylate), a MOF material. [] This investigation demonstrated the hard Lewis acid character of the active sites in [Cu3(btc)2]. []

Q5: Are there any analytical methods specifically developed for 2'-Bromopropiophenone?

A5: Yes, researchers have developed a monoclonal antibody specifically targeting 2'-Bromopropiophenone. [] This antibody, produced by the hybridoma cell strain MabBP1, facilitates the detection and quantification of 2'-Bromopropiophenone. []

Q6: Has 2'-Bromopropiophenone been identified in natural sources?

A6: Interestingly, 2'-Bromopropiophenone has been identified as a key component contributing to the "rancidity smell" in deteriorated samples of armeniacae semen amarum (ASA), a traditional Chinese medicine. [] This finding suggests potential applications for 2'-Bromopropiophenone as a marker for quality control in the storage and processing of ASA. []

Q7: What is the significance of studying the rearrangement reactions of 2'-Bromopropiophenone derivatives?

A7: The rearrangement of 2'-Bromopropiophenone ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate provides insights into the Lewis acidity of various catalysts. Studies have employed this reaction to compare the catalytic activity of zinc-exchanged Y zeolites to the conventional ZnCl2 catalyst. [] This research revealed that the selectivity of the reaction is influenced by the softness of the Lewis acid centers. []

Q8: What other reactions are commonly employed with 2'-Bromopropiophenone as a substrate?

A8: 2'-Bromopropiophenone serves as a versatile starting material in the synthesis of various heterocyclic compounds. For example, it reacts with 3-alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-pyrazolethiocarboxyamide to yield novel non-condensed 5,5-bicycles, particularly 2-(3- alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles and their corresponding tetrahydrobenzothiazole analogs. []

Q9: What research exists on the reduction of 2'-Bromopropiophenone?

A9: Studies have investigated the electron-transfer reduction of 2'-Bromopropiophenone using benzenethiol mediated by iron polyphthalocyanine (Fe-poly PC). [] This research demonstrated the effectiveness of Fe-poly PC as an electron-transfer reagent, leading to the debromination of 2'-Bromopropiophenone to its parent ketone, propiophenone. []

Q10: Has 2'-Bromopropiophenone been explored in the context of photopolymerization?

A10: Yes, researchers have investigated the use of novel N-phenacylammonium salts, including those derived from 2'-Bromopropiophenone, as photoinitiators for both cationic and radical polymerizations. [] These salts exhibited enhanced activity in the photopolymerization of epoxides compared to previously reported N-benzyl-2-cyanopyridinium hexafluoroantimonate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)